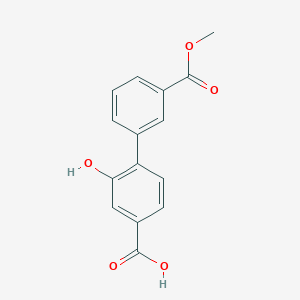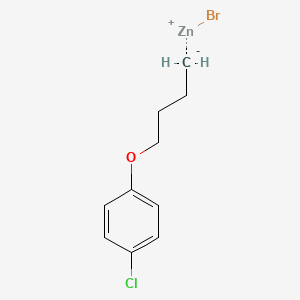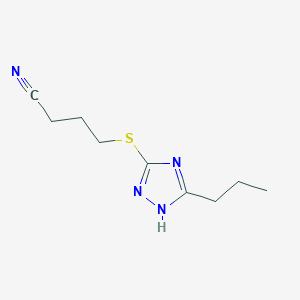![molecular formula C23H26Cl2N2O4 B14889994 N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride](/img/structure/B14889994.png)
N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SBE 13 hydrochloride involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of 4-(6-chloro-3-pyridinyl)methoxy-3-methoxybenzaldehyde with 3,4-dimethoxybenzylamine under specific conditions to form the core structure.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of SBE 13 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
SBE 13 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
SBE 13 hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in cell biology studies to investigate the role of PLK1 in cell cycle regulation and apoptosis.
Medicine: Used in cancer research to study the effects of PLK1 inhibition on cancer cell proliferation and survival.
Industry: Applied in the development of new drugs and therapeutic agents targeting PLK1.
Mechanism of Action
SBE 13 hydrochloride exerts its effects by selectively inhibiting PLK1. PLK1 is a serine/threonine kinase that plays a critical role in cell division by regulating various stages of the cell cycle. By binding to the inactive conformation of PLK1, SBE 13 hydrochloride stabilizes this form and prevents its activation. This inhibition leads to delayed cell cycle progression, reduced cell proliferation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
BI 2536: Another PLK1 inhibitor with a similar mechanism of action.
Volasertib: A potent PLK1 inhibitor used in cancer research.
GSK461364: A selective PLK1 inhibitor with applications in cancer therapy.
Uniqueness
SBE 13 hydrochloride is unique due to its high selectivity for PLK1 over other kinases, such as PLK2 and PLK3 . This selectivity makes it a valuable tool in research for studying the specific effects of PLK1 inhibition without off-target effects on other kinases.
Properties
Molecular Formula |
C23H26Cl2N2O4 |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
5-[2-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylamino]ethyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C23H25ClN2O4.ClH/c1-28-20-6-3-16(11-19(20)27)9-10-25-13-17-4-7-21(22(12-17)29-2)30-15-18-5-8-23(24)26-14-18;/h3-8,11-12,14,25,27H,9-10,13,15H2,1-2H3;1H |
InChI Key |
JBLNVXSQYDKHIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-amino-1-(2-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B14889920.png)

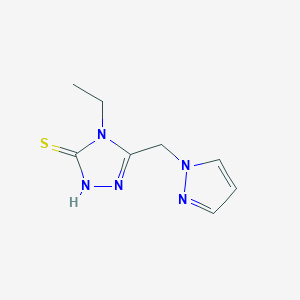
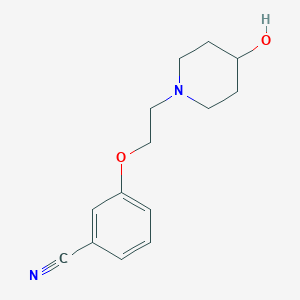

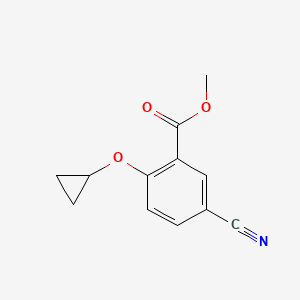

![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
![4-{4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]phenyl}-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14889990.png)
![Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime](/img/structure/B14889993.png)
